molecular formula C20H38O5Sn B14542966 Butyl 4-{[butoxy(dibutyl)stannyl]oxy}-4-oxobut-2-enoate CAS No. 62060-29-1

Butyl 4-{[butoxy(dibutyl)stannyl]oxy}-4-oxobut-2-enoate

Cat. No.: B14542966
CAS No.: 62060-29-1
M. Wt: 477.2 g/mol
InChI Key: YLNYZYRSVLVJCP-UHFFFAOYSA-M
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Description

Butyl 4-{[butoxy(dibutyl)stannyl]oxy}-4-oxobut-2-enoate is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to carbon atoms. This particular compound is notable for its complex structure, which includes butyl, butoxy, dibutyl, and stannyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-{[butoxy(dibutyl)stannyl]oxy}-4-oxobut-2-enoate typically involves the reaction of butyl 4-oxobut-2-enoate with dibutyltin oxide in the presence of butanol. The reaction is carried out under reflux conditions, allowing the formation of the desired organotin compound. The reaction can be represented as follows:

Butyl 4-oxobut-2-enoate+Dibutyltin oxide+ButanolButyl 4-[butoxy(dibutyl)stannyl]oxy-4-oxobut-2-enoate\text{Butyl 4-oxobut-2-enoate} + \text{Dibutyltin oxide} + \text{Butanol} \rightarrow \text{this compound} Butyl 4-oxobut-2-enoate+Dibutyltin oxide+Butanol→Butyl 4-[butoxy(dibutyl)stannyl]oxy-4-oxobut-2-enoate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-{[butoxy(dibutyl)stannyl]oxy}-4-oxobut-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of simpler organotin compounds.

    Substitution: The butoxy and dibutyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives.

Scientific Research Applications

Butyl 4-{[butoxy(dibutyl)stannyl]oxy}-4-oxobut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of Butyl 4-{[butoxy(dibutyl)stannyl]oxy}-4-oxobut-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The stannyl group plays a crucial role in these interactions, facilitating the binding of the compound to its targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 4-{[butoxy(trimethyl)stannyl]oxy}-4-oxobut-2-enoate
  • Butyl 4-{[butoxy(triphenyl)stannyl]oxy}-4-oxobut-2-enoate
  • Butyl 4-{[butoxy(diphenyl)stannyl]oxy}-4-oxobut-2-enoate

Uniqueness

Butyl 4-{[butoxy(dibutyl)stannyl]oxy}-4-oxobut-2-enoate is unique due to its specific combination of butyl, butoxy, dibutyl, and stannyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

62060-29-1

Molecular Formula

C20H38O5Sn

Molecular Weight

477.2 g/mol

IUPAC Name

4-O-[butoxy(dibutyl)stannyl] 1-O-butyl but-2-enedioate

InChI

InChI=1S/C8H12O4.C4H9O.2C4H9.Sn/c1-2-3-6-12-8(11)5-4-7(9)10;1-2-3-4-5;2*1-3-4-2;/h4-5H,2-3,6H2,1H3,(H,9,10);2-4H2,1H3;2*1,3-4H2,2H3;/q;-1;;;+2/p-1

InChI Key

YLNYZYRSVLVJCP-UHFFFAOYSA-M

Canonical SMILES

CCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OCCCC

Origin of Product

United States

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